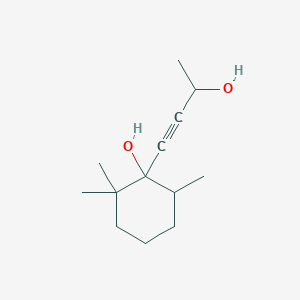
1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(2,5-Dichlorphenyl)-3-(2,5-difluorphenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen einer oder mehrere ihrer Substituenten durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen variieren je nach dem gewünschten Produkt, können aber die Verwendung von Katalysatoren und spezifischen Lösungsmitteln umfassen.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Chinone ergeben, während die Reduktion Amine oder andere reduzierte Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorphenyl)-3-(2,5-difluorphenyl)harnstoff hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen untersucht werden.
Medizin: Forschung kann seine potenzielle Verwendung als pharmazeutisches Mittel oder seine Rolle bei der Medikamentenentwicklung untersuchen.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 1-(2,5-Dichlorphenyl)-3-(2,5-difluorphenyl)harnstoff seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu Veränderungen in zellulären Prozessen und Signalwegen führen. Der genaue Wirkungsmechanismus hängt von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
- 1-(2,5-Dichlorphenyl)-3-(2,5-dichlorphenyl)harnstoff
- 1-(2,5-Difluorphenyl)-3-(2,5-dichlorphenyl)harnstoff
- 1-(2,5-Dichlorphenyl)-3-(2,5-difluorphenyl)thioharnstoff
Einzigartigkeit: 1-(2,5-Dichlorphenyl)-3-(2,5-difluorphenyl)harnstoff ist aufgrund des Vorhandenseins sowohl von Dichlorphenyl- als auch von Difluorphenylgruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,5-Dichlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(2,5-Difluorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)thiourea
Uniqueness: 1-(2,5-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C13H8Cl2F2N2O |
|---|---|
Molekulargewicht |
317.11 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H8Cl2F2N2O/c14-7-1-3-9(15)11(5-7)18-13(20)19-12-6-8(16)2-4-10(12)17/h1-6H,(H2,18,19,20) |
InChI-Schlüssel |
CBIVVUKGSCSWLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


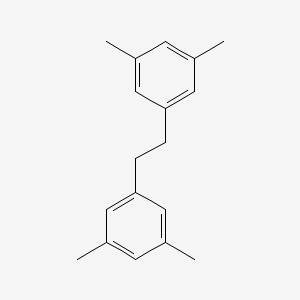


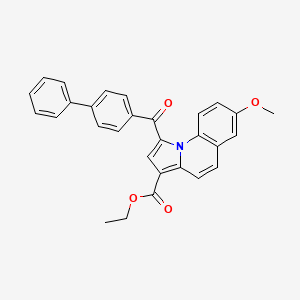
![1-Oxadispiro[4.0.4.4]tetradec-12-en-14-ol](/img/structure/B11944630.png)



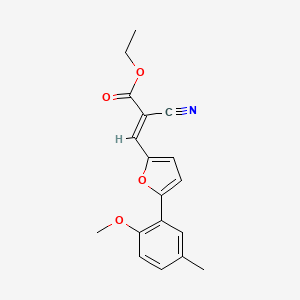
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
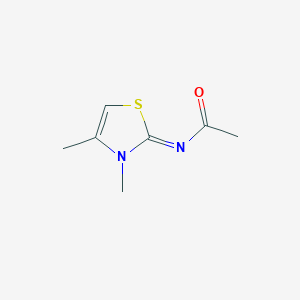
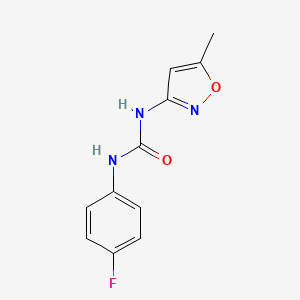
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
